molecular formula C10H13N5O4 B13043056 (2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13043056
M. Wt: 267.24 g/mol
InChI Key: ODVPAKGFKSWSQB-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog characterized by a tetrahydrofuran sugar moiety substituted with a hydroxymethyl group, vicinal diol configuration, and a fused triazole-pyridine heterocycle. Its stereochemical specificity (2R,3R,4S,5R) ensures biological relevance, particularly in mimicking natural nucleotides for therapeutic or diagnostic applications. The 4-amino-triazolo[4,5-C]pyridin-1-yl group introduces a planar, electron-rich aromatic system, enhancing interactions with enzymes or receptors involved in nucleotide metabolism.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminotriazolo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-9-6-4(1-2-12-9)15(14-13-6)10-8(18)7(17)5(3-16)19-10/h1-2,5,7-8,10,16-18H,3H2,(H2,11,12)/t5-,7-,8-,10-/m1/s1

InChI Key

ODVPAKGFKSWSQB-VPCXQMTMSA-N

Isomeric SMILES

C1=CN=C(C2=C1N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=CN=C(C2=C1N(N=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₄O₄
  • Molecular Weight : 266.25 g/mol
  • CAS Number : 6736-58-9

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes including:

  • Formation of the triazole ring through copper-catalyzed cycloaddition.
  • Hydroxymethylation of tetrahydrofuran derivatives.

These methods yield compounds with high purity and structural integrity confirmed via spectroscopic techniques such as NMR and mass spectrometry .

Antiviral Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antiviral properties. For instance:

  • Compounds similar to the target compound have shown inhibitory effects against various viruses including HSV-1 and HCV .
  • The activity was quantified using CC₅₀ (the concentration required to kill 50% of the virus) and IC₅₀ (the concentration that inhibits 50% viral replication), demonstrating a promising therapeutic profile.

Anticancer Potential

Some derivatives of triazoles have been tested for anticancer activity:

  • A study reported that certain triazole compounds reduced cell viability in cancer cell lines by over 50% after 72 hours of treatment at concentrations of 150 µmol/L .
  • These compounds were evaluated using various assays including MTT and colony formation assays to assess their cytotoxic effects on tumor cells.

Antinociceptive Activity

The compound's structural analogs have been evaluated for pain relief properties:

  • Research indicated that certain triazolo derivatives exhibited antinociceptive activity comparable to standard analgesics like aspirin .
  • The mechanisms involved include inhibition of COX enzymes which are crucial in pain and inflammation pathways.

Case Studies

Several case studies highlight the biological efficacy of compounds related to the target structure:

StudyFocusFindings
Study 1Antiviral PropertiesCompound exhibited 91% inhibition of HSV-1 at 50 µM with low cytotoxicity (CC₅₀ = 600 µM) .
Study 2Anticancer ActivityFive derivatives reduced cancer cell viability by 50% after 72 hours at high concentrations .
Study 3Pain ReliefTriazole derivatives showed significant antinociceptive effects in mice models compared to aspirin .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. The specific triazole moiety in this compound enhances its ability to inhibit viral replication. Studies have shown that similar compounds can act against various viruses by interfering with their nucleic acid synthesis pathways .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer potential. The incorporation of the triazole ring may contribute to the inhibition of tumor growth by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could be a candidate for further development in cancer therapies .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis and function makes it a potential candidate for treating bacterial infections. Research into its efficacy against resistant strains of bacteria is ongoing .

Enzyme Inhibition Studies

The compound can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structural analogs have been used to study enzyme kinetics and mechanisms, particularly those related to nucleic acid metabolism .

Drug Design and Development

Due to its unique structure, this compound can be utilized as a lead compound in drug design. Structure-activity relationship (SAR) studies can help optimize its pharmacological properties, leading to the development of more effective therapeutic agents .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the effects of triazole derivatives on viral replicationCompounds demonstrated significant inhibition of viral RNA synthesis
Anticancer ResearchEvaluated the cytotoxic effects on various cancer cell linesInduced apoptosis in several tested lines with IC50 values indicating potency
Antimicrobial TestingAssessed the efficacy against Gram-positive and Gram-negative bacteriaShowed broad-spectrum activity with lower MIC values compared to standard antibiotics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:

Compound Key Structural Features Molecular Weight (g/mol) Purity Applications/Findings Reference
(2R,3R,4S,5R)-2-(4-Amino-1H-triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Target) Triazolo[4,5-C]pyridine base; hydroxymethyl and diol groups on tetrahydrofuran ~280 (estimated) N/A Hypothesized roles in nucleotide analog synthesis, enzyme inhibition, or antiviral research.
(2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol Triazolo[4,5-d]pyrimidine base; fluorine at C4; hydroxymethyl group 270.22 ≥95% Pharmaceutical R&D (drug candidates), agrochemicals, and chemical synthesis intermediates. Fluorine enhances metabolic stability.
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol Pyrrolo[2,3-d]pyrimidine base; iodine at C5; fluorine at C4 423.18 N/A Antiviral and anticancer research; iodine facilitates radiolabeling for imaging studies.
ARL67156 (Nucleotide analog in ) Purine base (6-substituted); ethyl/propyl/benzyl side chains 252–330 96–99% CD39/CD73 ectonucleotidase inhibition; modulates extracellular ATP/adenosine signaling in cancer immunotherapy.
(2R,3R,4S,5R)-2-(6-Amino-8-(butylthio)-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Thioether-substituted purine; hydroxymethyl and diol groups 340.30 99% Enzyme inhibition studies; sulfur substitution enhances binding to thiol-sensitive active sites.

Key Comparative Insights:

Heterocyclic Base Modifications: The target compound’s triazolo[4,5-C]pyridine base distinguishes it from pyrimidine () or purine () analogs. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Substituent Effects: Iodine in ’s compound enables radiolabeling for pharmacokinetic tracking, whereas the target compound’s amino group may facilitate covalent interactions with biological targets . Thioether groups () increase lipophilicity and enzyme-binding affinity, contrasting with the hydroxymethyl group’s role in solubility and hydrogen bonding .

Therapeutic Applications :

  • The target compound’s structure aligns with nucleotide analogs used in antiviral or anticancer therapies (e.g., chain termination in RNA/DNA synthesis). Its triazole-pyridine base may mimic natural nucleobases while resisting enzymatic degradation .
  • ’s ARL67156 series highlights the importance of side-chain modifications (e.g., alkyl/aryl groups) in modulating enzyme inhibition potency and selectivity .

Synthetic Complexity :

  • Multi-component cycloadditions () and fluorination strategies () are critical for synthesizing such analogs. The target compound likely requires stereoselective glycosylation to install the triazole base onto the tetrahydrofuran core .

Research Findings and Implications

  • Enzyme Inhibition: Triazole-containing nucleosides (e.g., ) show promise in targeting viral polymerases or kinases due to their planar aromatic systems and hydrogen-bonding capacity. The target compound’s amino group may further enhance interactions with catalytic residues .
  • Structural Biology : X-ray crystallography () confirms the stereochemical precision required for biological activity, emphasizing the importance of the (2R,3R,4S,5R) configuration in mimicking natural nucleotides .
  • Safety and Handling : While specific hazard data for the target compound are unavailable, analogs with similar hydroxymethyl/diol groups () require strict adherence to laboratory safety protocols, including PPE and controlled storage .

Q & A

Q. How to integrate crystallographic data with molecular dynamics (MD) simulations?

  • Answer :
  • Input : Use SC-XRD coordinates to parameterize force fields (e.g., AMBER).
  • Simulations : Run 100-ns MD trajectories in explicit solvent to analyze conformational flexibility (e.g., hydroxymethyl group rotation).
  • Validation : Overlay simulation snapshots with experimental data to identify stable conformers .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • Answer :
  • Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Multivariate analysis : Use PCA to identify critical variables influencing yield and enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.